methyl ({1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetate
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Overview
Description
METHYL 2-({1-[4-(DIMETHYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]-1H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a triazole ring, and a sulfanyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({1-[4-(DIMETHYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]-1H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE typically involves multiple steps. One common method includes the reaction of dimethylamine with chloroacetyl chloride to form N,N-dimethyl-2-chloroacetamide. This intermediate then reacts with a triazine derivative to yield the desired product . The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({1-[4-(DIMETHYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]-1H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
METHYL 2-({1-[4-(DIMETHYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]-1H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of METHYL 2-({1-[4-(DIMETHYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]-1H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets. The triazine and triazole rings can interact with enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in its biological activity by forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(DIMETHYLAMINO)-2-OXOETHYL-2-(4-HYDROXYPHENYL) METHYL ACETATE: Similar in structure but with different functional groups.
4-(((4-METHOXYPHENYL)AMINO)METHYL)-N,N-DIMETHYLANILINE: Shares the dimethylamino and methoxy groups but differs in the core structure.
Uniqueness
METHYL 2-({1-[4-(DIMETHYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]-1H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE is unique due to its combination of triazine and triazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H15N7O3S |
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Molecular Weight |
325.35 g/mol |
IUPAC Name |
methyl 2-[[1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C11H15N7O3S/c1-17(2)8-13-9(15-10(14-8)21-4)18-6-12-11(16-18)22-5-7(19)20-3/h6H,5H2,1-4H3 |
InChI Key |
MCRRAOGTGGGOEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2C=NC(=N2)SCC(=O)OC)OC |
Origin of Product |
United States |
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